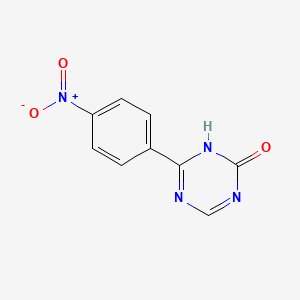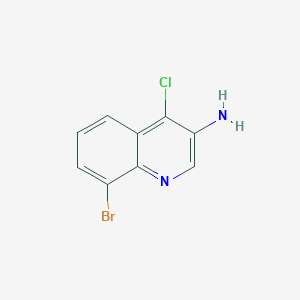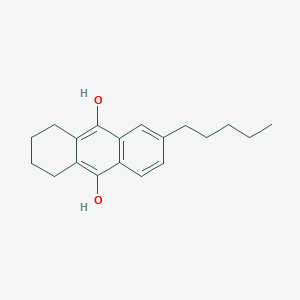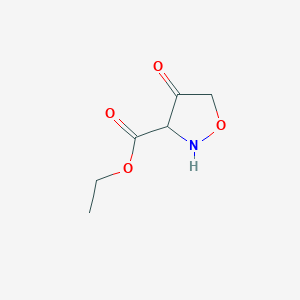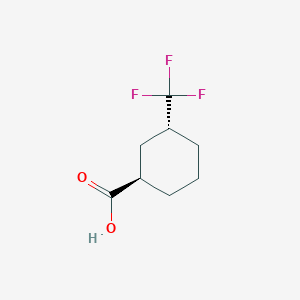
rel-(1R,3R)-3-(Trifluoromethyl)cyclohexane-1-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rel-(1R,3R)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid: is a specialized organic compound characterized by the presence of a trifluoromethyl group attached to a cyclohexane ring, which also bears a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,3R)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with cyclohexane derivatives.
Introduction of Trifluoromethyl Group: A common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF₃I) in the presence of a catalyst like copper(I) iodide (CuI).
Formation of Carboxylic Acid: The carboxylic acid group can be introduced through oxidation reactions, often using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Industrial Production Methods
In an industrial setting, the production of rel-(1R,3R)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid may involve:
Large-Scale Trifluoromethylation: Utilizing continuous flow reactors to efficiently introduce the trifluoromethyl group.
Catalytic Processes: Employing robust catalysts to ensure high yield and selectivity.
Purification: Techniques such as crystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Ketones, alcohols.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted cyclohexane derivatives.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of catalysts.
Biology
Enzyme Inhibition: Potential use as an inhibitor in enzymatic reactions due to its unique structure.
Biochemical Probes: Utilized in the study of biochemical pathways and mechanisms.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new drugs.
Therapeutic Agents: Potential use in the treatment of various diseases due to its bioactive properties.
Industry
Materials Science: Used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism by which rel-(1R,3R)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
3-(Trifluoromethyl)benzoic acid: Similar in having a trifluoromethyl group and a carboxylic acid, but differs in the aromatic ring structure.
3-(Trifluoromethyl)cyclohexanone: Similar in the cyclohexane ring and trifluoromethyl group, but has a ketone instead of a carboxylic acid.
Uniqueness
Structural Features: The combination of a trifluoromethyl group and a carboxylic acid on a cyclohexane ring is unique, providing distinct chemical and physical properties.
Reactivity: The presence of the trifluoromethyl group significantly alters the reactivity of the compound compared to similar non-fluorinated compounds.
This detailed overview of rel-(1R,3R)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid highlights its synthesis, reactions, applications, and unique features, providing a comprehensive understanding of this intriguing compound
属性
分子式 |
C8H11F3O2 |
|---|---|
分子量 |
196.17 g/mol |
IUPAC 名称 |
(1R,3R)-3-(trifluoromethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H11F3O2/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h5-6H,1-4H2,(H,12,13)/t5-,6-/m1/s1 |
InChI 键 |
CJMWFGSSEGRSHR-PHDIDXHHSA-N |
手性 SMILES |
C1C[C@H](C[C@@H](C1)C(F)(F)F)C(=O)O |
规范 SMILES |
C1CC(CC(C1)C(F)(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


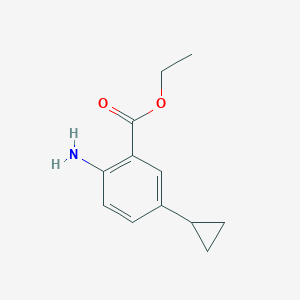

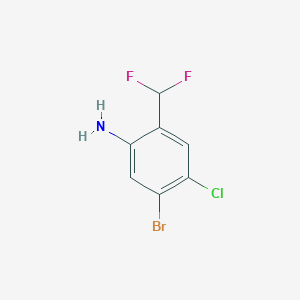

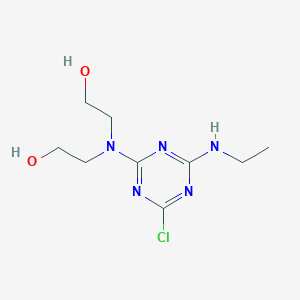

![Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13131029.png)
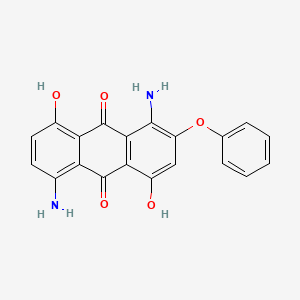
![5-Amino-1-ethyl-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13131035.png)
